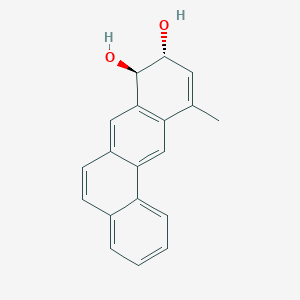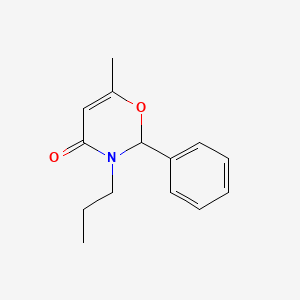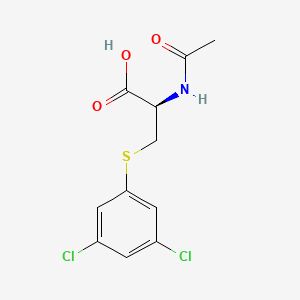
L-Cysteine, N-acetyl-S-(3,5-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, N-acetyl-S-(3,5-dichlorophenyl)- is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a 3,5-dichlorophenyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as sodium hydroxide to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-acetyl-S-(3,5-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: The acetyl and 3,5-dichlorophenyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
L-Cysteine, N-acetyl-S-(3,5-dichlorophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.
Industry: The compound is used in the production of pharmaceuticals, cosmetics, and other industrial products.
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-S-(3,5-dichlorophenyl)- involves its ability to interact with various molecular targets and pathways. The acetyl group enhances its stability and bioavailability, while the 3,5-dichlorophenyl group contributes to its specific interactions with target molecules. The compound can modulate redox reactions, influence enzyme activity, and participate in detoxification processes by acting as a precursor to glutathione, a major antioxidant in the body.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
L-Cysteine: The parent amino acid, involved in protein synthesis and various metabolic processes.
N-Acetyl-S-phenyl-L-cysteine: Another derivative with similar structural features but different biological activities.
Uniqueness
L-Cysteine, N-acetyl-S-(3,5-dichlorophenyl)- is unique due to the presence of the 3,5-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other acetylated cysteine derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
86674-69-3 |
|---|---|
Molecular Formula |
C11H11Cl2NO3S |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(3,5-dichlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3S/c1-6(15)14-10(11(16)17)5-18-9-3-7(12)2-8(13)4-9/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
YORIFCZLWKFOHM-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


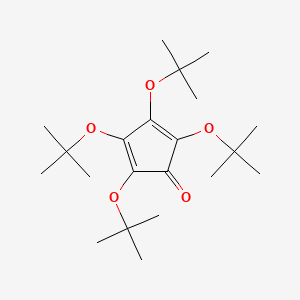
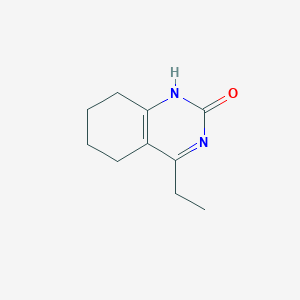


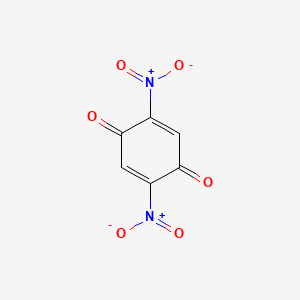
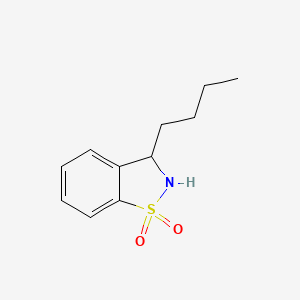
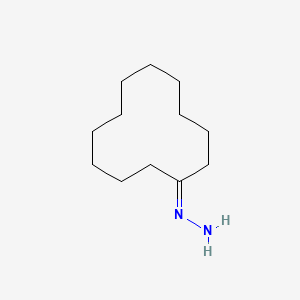

![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)
![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)

